N-(2,5-dibromo-4-methoxyphenyl)acetamide
Description
Overview of Dibromo-Substituted Aryl Acetamides in Scientific Context
Dibromo-substituted aryl acetamides represent a significant class of compounds in medicinal chemistry and materials science. The presence of bromine atoms, which are bulky and electronegative, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The acetamide (B32628) group, on the other hand, is a common feature in many biologically active compounds and can participate in hydrogen bonding, a crucial interaction in molecular recognition processes.
The versatility of the aryl acetamide scaffold allows for the synthesis of a diverse library of compounds with a wide range of potential applications. For instance, various substituted acetamide derivatives have been investigated for their antioxidant and anti-inflammatory properties. Furthermore, derivatives of N-(4-methoxyphenyl)acetamide have been explored for their potential antibacterial and antifungal activities. researchgate.net
Research Significance and Academic Relevance of the Compound Class
The academic relevance of dibromo-substituted aryl acetamides stems from their potential as lead compounds in drug discovery and as functional materials. The introduction of bromine atoms can lead to enhanced biological activity or novel physicochemical properties. For example, research into other complex acetamide derivatives has revealed potent cytotoxic and antitubulin activities, highlighting the potential of this class in anticancer research. nih.gov
The structural framework of these compounds also makes them valuable intermediates in organic synthesis, allowing for further chemical modifications to explore structure-activity relationships.
Scope and Objectives of Academic Inquiry for N-(2,5-Dibromo-4-methoxyphenyl)acetamide
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the academic inquiry into this compound would likely be guided by the established significance of its parent class. The primary objectives of such research would likely include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound and thoroughly characterizing its structural and physicochemical properties. A related compound, (2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, has been synthesized and its crystal structure determined, providing a methodological basis for similar studies on the title compound. nih.gov
Biological Screening: Evaluating the compound's biological activity across a range of assays to identify potential therapeutic applications. Based on the activities of related compounds, this could include screening for anticancer, antimicrobial, antioxidant, or anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how changes in the substitution pattern on the aromatic ring or modifications to the acetamide group affect its biological activity.
Computational Modeling: Employing computational methods to predict the compound's binding affinity to various biological targets and to rationalize its observed biological activities.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dibromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-5(13)12-8-3-7(11)9(14-2)4-6(8)10/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDIFYMDJKXUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2,5 Dibromo 4 Methoxyphenyl Acetamide and Its Derivatives
Strategies for Regioselective Bromination in Aromatic Rings
The precise introduction of bromine atoms onto an aromatic ring is a critical step in the synthesis of N-(2,5-dibromo-4-methoxyphenyl)acetamide. The methoxy (B1213986) and acetamido groups strongly influence the position of electrophilic substitution, necessitating carefully controlled reaction conditions to achieve the desired 2,5-dibromo substitution pattern.
Bromination of 4-Methoxyphenylacetic Acid Precursors
The synthesis of brominated aromatic compounds can be effectively achieved through the regioselective bromination of suitable precursors. For instance, the bromination of 4-methoxyphenylacetic acid with bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid in a high yield of 84%. nih.gov This reaction demonstrates the directing effect of the methoxy and acetic acid groups on the aromatic ring. nih.gov The synthesis is straightforward, involving the dropwise addition of a bromine solution to a stirred solution of 4-methoxyphenylacetic acid in acetic acid at room temperature. nih.gov The product can then be isolated by pouring the reaction mixture into ice-water and recrystallizing the resulting precipitate. nih.gov
| Reactant | Reagent | Solvent | Product | Yield |
| 4-Methoxyphenylacetic acid | Bromine | Acetic Acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84% |
This table illustrates the reaction for the monobromination of a precursor, a key step towards understanding the synthesis of dibrominated compounds.
Halogenation in Related Aromatic Acetamide (B32628) Syntheses
In the synthesis of related aromatic acetamides, such as p-bromoacetanilide from acetanilide (B955), bromination is a key step. The acetylation of aniline (B41778) is performed to control the electrophilic substitution and introduce a single bromine atom at the para position. quora.com The reaction involves dissolving acetanilide in glacial acetic acid, followed by the addition of a solution of bromine in glacial acetic acid. youtube.com This method highlights a common strategy to moderate the reactivity of the aromatic ring and achieve regioselectivity. Greener approaches to para-bromination of activated aromatic systems utilize N-bromosuccinimide (NBS) in acetonitrile, avoiding the use of harsh acids or metal catalysts. wku.edu This method provides a safer and more efficient route to mono- and dibrominated substituted aromatics with high para-regioselectivity. wku.edu
Acylation Reactions for N-Acetamide Moiety Formation
The formation of the N-acetamide moiety is a fundamental transformation in the synthesis of the target compound. This is typically achieved through the acylation of an appropriately substituted aniline.
Acetylation of 2,5-Dibromo-4-methoxyaniline (B13345935)
Alternative Acylation Procedures in Aryl Acetamide Synthesis
Various methods exist for the acylation of arylamines to produce aryl acetamides. A common laboratory-scale synthesis involves the reaction of an aniline with an acyl chloride in the presence of a base. For example, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide is synthesized by reacting 2-methoxyaniline with 4-bromophenylacetyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base. nih.gov Another example is the synthesis of 2-chloro-N-(4-methoxyphenyl) acetamide from p-methoxyaniline and chloroacetyl chloride in acetone (B3395972) with triethylamine. researchgate.netresearchgate.net These methods are generally efficient and proceed under mild conditions.
| Aniline Derivative | Acylating Agent | Solvent | Base | Product |
| 2-Methoxyaniline | 4-Bromophenylacetyl chloride | Dichloromethane | Triethylamine | 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide |
| p-Methoxyaniline | Chloroacetyl chloride | Acetone | Triethylamine | 2-Chloro-N-(4-methoxyphenyl)acetamide |
This interactive table showcases different combinations of reactants for the synthesis of various aryl acetamides.
Coupling and Derivatization Strategies for this compound Analogues
The bromine atoms on the this compound ring serve as versatile handles for further functionalization through various coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For instance, N-(2,5-dibromophenyl)acetamide can be coupled with different arylboronic acids in the presence of a palladium catalyst to generate a library of N-(diaryl)acetamides in moderate to good yields. researchgate.net This strategy allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of diverse analogues with potentially interesting electronic or biological properties. researchgate.net
| Starting Material | Coupling Partner | Catalyst System | Product Type |
| N-(2,5-Dibromophenyl)acetamide | Arylboronic acids | Palladium catalyst | N-(Diaryl)acetamides |
This table summarizes the Suzuki coupling reaction for the derivatization of a related dibromo acetamide.
Amine Coupling for Acetamide Formation
The primary method for the synthesis of this compound involves the acylation of the corresponding aniline, 2,5-dibromo-4-methoxyaniline. This reaction, a form of amine coupling, establishes the acetamide functional group. The process is typically achieved through the reaction of the aniline with an acetylating agent such as acetyl chloride or acetic anhydride.
The starting material, 2,5-dibromo-4-methoxyaniline, can be prepared from 4-methoxyaniline through a bromination reaction. To control the regioselectivity of the bromination and prevent over-bromination, the amine functionality of the parent aniline is often first protected via acetylation to form acetanilide. quora.com Following the bromination step to introduce the two bromine atoms at the ortho and meta positions relative to the methoxy group, the acetyl group can be hydrolyzed to yield the desired 2,5-dibromo-4-methoxyaniline precursor.
The subsequent N-acetylation of 2,5-dibromo-4-methoxyaniline proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl if using acetyl chloride). A general procedure involves dissolving the aniline in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane, followed by the addition of the acetylating agent. nih.govgoogle.com For instance, a common laboratory-scale synthesis involves dissolving the aniline in acetic acid and then adding chloroacetyl chloride portionwise in an ice bath. nih.gov The reaction mixture is then typically stirred for a period to ensure complete conversion, followed by workup and purification to isolate the this compound product.
Table 1: Reagents and Conditions for Amine Coupling to Form N-arylacetamides
| Starting Material | Acetylating Agent | Solvent | Base/Catalyst | Reaction Conditions | Product |
| 2,5-Dibromo-4-methoxyaniline | Acetyl Chloride | Dichloromethane | Triethylamine | 0°C to room temperature | This compound |
| 2,5-Dibromo-4-methoxyaniline | Acetic Anhydride | Acetic Acid | Zinc powder (optional) | Room temperature to 50°C google.com | This compound |
| 4-Methoxyaniline | Chloroacetyl chloride | Acetic Acid | Sodium Acetate (workup) | Ice bath to room temperature nih.gov | 2-Chloro-N-(4-methoxyphenyl)acetamide |
Functionalization of the Dibrominated Methoxyphenyl Core
The presence of two bromine atoms on the phenyl ring of this compound provides valuable handles for further molecular elaboration through cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, leading to a diverse library of derivatives. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide. researchgate.netnih.gov In the context of this compound, this reaction can be used to replace one or both bromine atoms with various aryl, heteroaryl, or alkyl groups. Research on the similar N-(2,5-dibromophenyl)acetamide has shown that palladium-catalyzed Suzuki cross-coupling with different arylboronic acids proceeds in moderate to good yields, tolerating a variety of functional groups. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a solvent system like dioxane or toluene/water. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono- or di-arylation.
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This methodology is instrumental for introducing new amine functionalities onto the dibrominated core of this compound. The reaction is highly versatile, accommodating a broad range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. researchgate.net The catalytic system generally consists of a palladium precursor and a sterically hindered phosphine ligand, such as XPhos or RuPhos, along with a strong base like sodium tert-butoxide. researchgate.netresearchgate.net This allows for the synthesis of derivatives with diverse N-substituents at the positions of the original bromine atoms, significantly expanding the chemical space accessible from the parent compound.
Table 2: Functionalization Reactions for the Dibrominated Methoxyphenyl Core
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand System | Base | Resulting Derivative Class |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acids | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine ligand | K₂CO₃, K₃PO₄ | N-(Aryl-bromo-4-methoxyphenyl)acetamide or N-(Diaryl-4-methoxyphenyl)acetamide |
| Buchwald-Hartwig Amination | This compound | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, K₂CO₃ | N-(Amino-bromo-4-methoxyphenyl)acetamide or N-(Diamino-4-methoxyphenyl)acetamide |
Advanced Structural Elucidation and Spectroscopic Analysis of N 2,5 Dibromo 4 Methoxyphenyl Acetamide
X-ray Crystallography Studies of Related Dibrominated Aryl Acetamide (B32628) Structures (e.g., N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide)
To understand the solid-state architecture of N-(2,5-dibromo-4-methoxyphenyl)acetamide, it is instructive to analyze the crystal structure of closely related compounds. The X-ray diffraction study of (2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide provides a valuable model for the conformational behavior, hydrogen bonding, and packing interactions inherent to this class of molecules. nih.govnih.gov
This related compound crystallizes in a monoclinic system, and its crystal data provides a foundation for understanding how these molecules arrange themselves in a crystalline lattice. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈Br₂N₂O₃ |
| Molecular Weight | 351.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3841 (2) |
| b (Å) | 8.8535 (1) |
| c (Å) | 13.0164 (3) |
| β (°) | 106.356 (1) |
| Volume (ų) | 1148.24 (4) |
| Z | 4 |
| Temperature (K) | 120 |
In the crystal structure of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, the molecule is observed to be nearly planar. nih.gov The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms is a mere 0.030 Å, indicating a high degree of planarity. nih.govum.edu.my The main exception to this planarity is the terminal methyl group of the methoxy (B1213986) substituent, which lies 1.219 (3) Å out of this plane. nih.gov The conformation around the C=N double bond of the hydroxyimino group is E. nih.govnih.gov This planarity is a key structural feature, suggesting significant delocalization and steric management within the molecule. The amide bond itself typically adopts a trans configuration to minimize steric hindrance, a feature expected to be conserved in the target compound, this compound.
Hydrogen bonds are critical in defining the molecular conformation and the subsequent crystal packing. In the case of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, both intramolecular and intermolecular hydrogen bonds are present. nih.gov
An important intramolecular N—H···N hydrogen bond helps to stabilize the planar conformation of the molecule. nih.govnih.gov This interaction occurs between the amide proton (H1n) and the nitrogen atom of the hydroxyimino group (N2). nih.gov
Intermolecularly, a significant O—H···O hydrogen bond links the molecules. This interaction involves the hydroxyl group of the hydroxyimino moiety and the carbonyl oxygen of an adjacent molecule, forming robust chains. nih.gov Additionally, weaker C—H···N contacts contribute to the stability of these chains. nih.govum.edu.my
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1n···N2 (intramolecular) | 0.88 | 2.30 | 2.702 (3) | 108 |
| O2—H2o···O1 (intermolecular) | 0.84 | 1.83 | 2.672 (3) | 175 |
The interplay of intermolecular forces dictates the three-dimensional arrangement of molecules in the crystal, known as the supramolecular assembly. For N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, the primary organizing motif is the formation of linear supramolecular chains. nih.gov These chains are constructed along the crystallographic b-axis and are primarily mediated by the strong O—H···O hydrogen bonds. nih.govum.edu.my
Application of Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound in non-crystalline states.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The aromatic region would feature two singlets, corresponding to the two non-equivalent protons on the phenyl ring. The methoxy group (–OCH₃) would produce a singlet at approximately 3.8-4.0 ppm. The N–H proton of the acetamide group would appear as a broad singlet, and the acetyl methyl protons (–CH₃) would yield a sharp singlet around 2.2 ppm. The exact chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. For the target compound, nine distinct signals are expected. The carbonyl carbon of the acetamide group would appear significantly downfield (around 168-170 ppm). The aromatic carbons would have their chemical shifts determined by the attached substituents; carbons bonded to bromine would be shifted to lower field, while the carbon attached to the electron-donating methoxy group would be shifted upfield compared to an unsubstituted benzene (B151609) ring.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉Br₂NO₂), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly 1:1 abundance). This would result in a triplet of peaks for the molecular ion at m/z 321, 323, and 325, with a relative intensity ratio of approximately 1:2:1. Common fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the dibromo-methoxyphenylamine moiety.
In Vitro Biological Activities and Molecular Mechanisms of N 2,5 Dibromo 4 Methoxyphenyl Acetamide and Analogues
Anti-inflammatory and Analgesic Potentials (Evidenced in related acetamides)
While direct studies on the anti-inflammatory and analgesic properties of N-(2,5-dibromo-4-methoxyphenyl)acetamide are not extensively detailed in the available literature, the broader class of acetamide (B32628) derivatives has demonstrated significant potential in these areas. Research into various substituted acetamides has shown that these compounds can exhibit notable anti-inflammatory and analgesic effects. researcher.life For instance, certain novel acetamide derivatives have been synthesized and evaluated for their ability to reduce inflammation in both acute and chronic experimental models, with some showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov The mechanism of action is often linked to the inhibition of inflammatory mediators.
Similarly, the analgesic potential of acetamide derivatives has been investigated through various nociceptive models, including thermal, mechanical, and chemical stimuli. researcher.lifenih.gov Studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, for example, revealed a significant reduction in acetic acid-induced writhing and an increase in pain latency in hot-plate tests, indicating centrally and peripherally mediated analgesic activity. researcher.lifenih.gov These findings suggest that the acetamide scaffold is a promising framework for the development of new anti-inflammatory and analgesic agents.
Anticancer and Cytotoxic Activities
The potential of brominated aromatic compounds, particularly those derived from marine organisms, as anticancer agents has garnered considerable interest. Analogues of this compound have been evaluated for their ability to inhibit the growth of various human cancer cell lines.
Derivatives structurally related to this compound have shown potent cytotoxic activity against a panel of human cancer cell lines. Bromotyrosine derivatives isolated from the marine sponge Suberea sp. have been particularly noteworthy. For example, compounds such as subereaphenol K and 2-(3,5-dibromo-1-ethoxy-4-oxocyclohexa-2,5-dien-1-yl) acetamide demonstrated cytotoxicity against mouse embryonic fibroblast (NIH-3T3), human liver cancer (HepG2), and human colon adenocarcinoma (HT-29) cell lines.
Furthermore, other related brominated compounds have exhibited potent cytotoxicity against breast cancer (MCF-7), non-small cell lung cancer (NCI-H460), glioblastoma (SF268), renal carcinoma (TK-10), and melanoma (UACC-62) cell lines, with GI₅₀ values (concentration causing 50% growth inhibition) often in the micromolar range. nih.gov N-(2-hydroxyphenyl) acetamide, another related compound, has been shown to significantly inhibit the growth of MCF-7 cells, induce apoptosis, and arrest the cell cycle at the G0/G1 phase. nih.gov
| Compound Type | Cancer Cell Line | Activity Noted | Reference |
|---|---|---|---|
| Bromotyrosine Derivatives | MCF-7 (Breast) | Potent Cytotoxicity (GI₅₀ in µM range) | nih.gov |
| Bromotyrosine Derivatives | NCI-H460 (Lung) | Potent Cytotoxicity (GI₅₀ in µM range) | nih.gov |
| Bromotyrosine Derivatives | SF268 (Glioblastoma) | Potent Cytotoxicity (GI₅₀ in µM range) | nih.gov |
| Bromotyrosine Derivatives | TK-10 (Renal) | Potent Cytotoxicity (GI₅₀ in µM range) | nih.gov |
| Bromotyrosine Derivatives | UACC-62 (Melanoma) | Potent Cytotoxicity (GI₅₀ in µM range) | nih.gov |
| Bromotyrosine Derivatives | NIH-3T3 (Fibroblast) | Cytotoxicity | nih.gov |
| Bromotyrosine Derivatives | HepG2 (Liver) | Cytotoxicity | nih.gov |
| Bromotyrosine Derivatives | HT-29 (Colon) | Cytotoxicity | nih.gov |
| N-(2-hydroxyphenyl) acetamide | MCF-7 (Breast) | Significant Growth Inhibition (IC₅₀ = 1.65 mM) | nih.gov |
The human epidermal growth factor receptor 2 (HER2), also known as ErbB2 or c-erbB-2, is a receptor tyrosine kinase that plays a critical role in cell growth and differentiation. nih.gov Overexpression of HER2 is a key driver in certain aggressive forms of breast cancer. nih.gov Consequently, the inhibition of its kinase activity is a major strategy in cancer therapy. nih.govembopress.org Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ErbB kinase domain have been developed to block downstream signaling pathways, thereby arresting cell proliferation. elifesciences.org
While direct evidence for this compound inhibiting c-erbB-2 is not specified, the principle has been established with other TKIs. For example, irreversible inhibitors have been shown to effectively block the kinase activity of ErbB-2 and can overcome resistance to other therapies. embopress.orgelifesciences.org The therapeutic potential of targeting ErbB kinases is further supported by findings that ErbB inhibitors can promote the resolution of inflammation, a process often linked with cancer development. mdpi.com Given that many cytotoxic agents exert their effects through kinase inhibition, it is plausible that the anticancer activity of this compound analogues could be mediated, at least in part, through the inhibition of key cellular kinases like c-erbB-2.
Antimicrobial Efficacy
In addition to their anticancer properties, brominated compounds derived from marine sources and synthetic acetamide derivatives have been explored for their antimicrobial activities.
Certain brominated phenols and their derivatives have demonstrated notable antibacterial effects. A compound closely related to the subject of this article, 24, isolated from the marine sponge Suberea creba, exhibited chloramphenicol-like activity by inhibiting quorum sensing in the marine bacterium Vibrio scala. nih.gov The same compound also showed potent activity against the marine bacterium Photobacterium phosphoreum with an EC₅₀ value of 3.45 µM. nih.gov Furthermore, related simple bromotyrosine derivatives have shown antibacterial activity against Micrococcus luteus. nih.gov
Listeria monocytogenes is a significant foodborne pathogen known for its ability to form biofilms and survive in harsh conditions, making it a target for new antimicrobial agents. frontiersin.orgnih.gov While specific data on this compound against L. monocytogenes is limited in the provided search results, the general activity of related compounds against other bacteria highlights the potential of this chemical class for further investigation in antibacterial applications.
| Compound Type | Bacterial Species | Activity Noted | Reference |
|---|---|---|---|
| Related Brominated Phenol (Compound 24) | Vibrio scala | Quorum Sensing Inhibition | nih.gov |
| Related Brominated Phenol (Compound 24) | Photobacterium phosphoreum | Potent Activity (EC₅₀ = 3.45 µM) | nih.gov |
| Simple Bromotyrosine Derivatives | Micrococcus luteus | Antibacterial Activity | nih.gov |
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, forming the core structure of widely used agents like fluconazole and itraconazole. ujmm.org.uaresearchgate.net The hybridization of a triazole ring with other scaffolds, such as phenylacetamide, has been a successful strategy for developing novel and potent antifungal compounds. researcher.life
Research has shown that introducing a triazole group to a phenylacetamide structure can yield derivatives with significant antifungal activity. researcher.lifeekb.eg Several studies have demonstrated that these hybrid molecules exhibit potent inhibitory effects against various fungal pathogens, including clinically relevant species like Candida albicans and Cryptococcus neoformans. ekb.eg In some cases, the synthesized triazole derivatives displayed greater efficacy than the standard drug fluconazole. ekb.eg The presence of halogen atoms, such as bromine, on the phenyl ring can further enhance this antifungal efficacy. This suggests that a triazole derivative of this compound could be a promising candidate for a novel antifungal agent, leveraging the established antifungal properties of the triazole core and the potential potentiating effect of the dibromo-methoxyphenyl group.
Enzyme Inhibition Studies
Acetylcholinesterase (AChE), a serine protease, plays a crucial role in the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov While specific studies on this compound are limited, the broader class of acetamide derivatives has been investigated for AChE inhibitory activity.
Various acetamide-based compounds have been designed and synthesized as potential AChE inhibitors. For instance, docking-based virtual screening of large compound libraries has identified novel acetamide derivatives with predicted affinity for the AChE active site. nih.gov The active site of AChE is a deep and narrow gorge with distinct domains, including an anionic subsite that binds the quaternary amine of acetylcholine. nih.govnih.gov Acetamide-containing molecules can be designed to interact with these key regions.
Examples of established AChE inhibitors with amide functionalities include rivastigmine, a carbamate inhibitor that binds to the esteratic part of the active site. nih.gov Galantamine, another AChE inhibitor, interacts with the anionic subsite and the aromatic gorge of the enzyme. nih.gov These examples underscore the potential of the acetamide scaffold in designing effective AChE inhibitors. Further research is needed to specifically evaluate the AChE inhibitory potential of this compound and to understand the structure-activity relationships of its bromo- and methoxy-substituents.
As introduced in the antiviral section, a significant area of interest for acetamide analogues is the inhibition of cysteine proteases, particularly the pS273R protease of the African Swine Fever Virus (ASFV). jmchemsci.comresearchgate.net This enzyme is essential for viral maturation, processing viral polyproteins through cleavage at specific Gly-Gly-Xaa motifs. nih.gov
A computational study identified 3-bromo-5-hydroxy-4-methoxyphenyl)acetamide, an analogue of the subject compound, as a promising inhibitor of pS273R. jmchemsci.comresearchgate.net This finding suggests that the brominated methoxyphenyl acetamide scaffold can effectively interact with the active site of this viral protease. The active site of pS273R contains a catalytic triad (H168, N187, and C232) that is crucial for its proteolytic activity. jmchemsci.com Inhibition of this site would prevent the processing of viral polyproteins pp220 and pp62, thereby halting the assembly of new virions. jmchemsci.comnih.govnih.gov
The potential of acetamide derivatives as cysteine protease inhibitors extends beyond ASFV. The structural features of these compounds could be adapted to target other viral or host cysteine proteases involved in disease progression. The promising results for the pS273R protease warrant further experimental validation through in vitro enzyme assays to determine the specific inhibitory activity and mechanism of this compound and its close analogues.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their overactivity is implicated in various pathological processes, including cancer metastasis and inflammation, making them attractive therapeutic targets. mdpi.com Acetamide derivatives have been explored as scaffolds for the development of MMP inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have successfully modeled their inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13. nih.gov These models provide insights into the molecular features required for effective MMP inhibition. The design of MMP inhibitors often involves a zinc-binding group that coordinates with the catalytic zinc ion in the enzyme's active site. mdpi.com The acetamide backbone can serve as a versatile framework to which various zinc-binding groups and other functionalities can be attached to achieve potency and selectivity.
For example, a compound named JNJ0966, which has an acetamide moiety, has been shown to inhibit the activation of proMMP-9. nih.gov Another acetamide derivative, N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide, selectively targets the hemopexin domain of MMP-9, which is less conserved than the catalytic site, offering a strategy for more selective inhibition. dovepress.com These examples demonstrate the broad potential of acetamide-based structures in the design of MMP inhibitors.
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. archivepp.comresearchgate.netacs.org Non-steroidal anti-inflammatory drugs (NSAIDs) are common COX inhibitors. archivepp.comresearchgate.net The acetamide functional group is a prevalent scaffold in many compounds developed as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.comresearchgate.netarchivepp.com
Numerous acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties through COX inhibition. archivepp.comresearchgate.net The acetamide moiety can act as a linker or be part of a larger heterocyclic system that confers selectivity for the COX-2 enzyme. researchgate.net For instance, novel quinazolinones conjugated with indole acetamide have demonstrated superior COX-2 selectivity compared to some existing NSAIDs. researchgate.net The flexibility of the acetamide structure allows for modifications to optimize pharmacokinetic properties and enhance biological activity. archivepp.comresearchgate.netarchivepp.com
Table 1: Examples of Acetamide Derivatives as Enzyme Inhibitors
| Compound/Derivative Class | Target Enzyme | Potential Therapeutic Application |
|---|---|---|
| 3-bromo-5-hydroxy-4-methoxyphenyl)acetamide | ASFV pS273R Cysteine Protease | Antiviral (African Swine Fever) |
| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinases (MMPs) | Anti-cancer, Anti-inflammatory |
| Quinazolinones conjugated with indole acetamide | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |
| General Acetamide Derivatives | Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) |
Neuroactive or Other Pharmacological Effects (e.g., Zebrafish hyperactivity for related compounds)
For example, a chalcone acetamide derivative, N-{4'[(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one]} acetamide, has been shown to exhibit anxiolytic-like effects in adult zebrafish. nih.gov This effect was linked to the involvement of the serotonergic (5-HT) system, a key neurotransmitter system in the regulation of mood and anxiety. nih.gov
The use of zebrafish models allows for the high-throughput screening of compounds for various neuroactive effects, including changes in locomotion, anxiety-like behavior, and learning and memory. The structural features of this compound, including its halogen and methoxy (B1213986) substitutions, could potentially interact with various neuroreceptors and signaling pathways. Further investigation using zebrafish behavioral assays could provide valuable insights into the neuropharmacological profile of this compound and its analogues.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Halogenation Pattern on Biological Activity
The presence and positioning of halogen atoms on the phenyl ring of N-phenylacetamide derivatives can significantly influence their biological effects. This is attributable to the impact of halogens on the molecule's electronic properties, lipophilicity, and potential to form halogen bonds with protein residues.
The specific placement of bromine atoms on the phenyl ring is a critical determinant of biological activity. While direct comparative studies on the 2,5-dibromo versus 3,5-dibromo substitution pattern of N-(4-methoxyphenyl)acetamide are not extensively documented in the available literature, insights can be drawn from related scaffolds. For instance, in a study on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was observed that 3,5-disubstitution of a phenyl ring with fluoro and methyl groups resulted in low potency at both enzymes nih.gov. This suggests that the 3,5-disubstitution pattern may be less favorable for activity in certain contexts compared to other substitution patterns. The 2,5-dibromo arrangement in N-(2,5-dibromo-4-methoxyphenyl)acetamide places one bromine atom ortho to the acetamide (B32628) group and the other meta, which can influence the conformation of the acetamide side chain and the electronic environment of the phenyl ring in a distinct manner compared to a 3,5-dibromo substitution where both bromines are meta to the acetamide.
| Substitution Pattern | Observed Effect on Biological Activity (in related scaffolds) | Reference |
| 3,5-disubstitution (Fluoro and Methyl) | Low potency at both sEH and FAAH enzymes. | nih.gov |
The size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) can have a profound effect on the biological activity of N-phenylacetamide derivatives. In a study of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, a clear trend in antibacterial activity was observed with 4-halogen substitution on the phenyl ring. The activity followed the order of F > Cl > Br, indicating that smaller, more electronegative halogens were more favorable for the observed antibacterial effect mdpi.com. This suggests that steric bulk at this position might be detrimental to activity, and that electronic effects play a significant role. In contrast, other studies have shown that larger halogens can lead to increased activity due to the formation of stronger halogen bonds with the biological target. The ability of halogens to act as halogen bond donors generally increases with their size and polarizability (I > Br > Cl > F).
| Halogen at 4-position | Relative Antibacterial Activity | Reference |
| Fluorine (F) | Highest | mdpi.com |
| Chlorine (Cl) | Intermediate | mdpi.com |
| Bromine (Br) | Lowest | mdpi.com |
Significance of the Acetamide Moiety for Molecular Target Interactions
The acetamide moiety (-NHCOCH3) plays a pivotal role in the interaction of this compound with its molecular targets. The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group), enabling it to form strong and directional interactions with amino acid residues in a protein's active site researchgate.netresearchgate.net. These hydrogen bonds are often crucial for the stable binding of a ligand to its receptor and for conferring specificity. The planarity of the acetamide group also contributes to its ability to fit into well-defined binding pockets. In various studies of pharmacologically active N-phenylacetamides, the acetamide linkage is shown to be a key structural feature for potent biological activity nih.gov.
Substituent Effects on Binding Affinity and Selectivity
The nature of substituents on the phenyl ring can significantly modulate the binding affinity and selectivity of N-phenylacetamide derivatives. Studies on related compounds have shown that electron-withdrawing groups on the N-phenyl ring can lead to better inhibitory activity for certain enzymes. For example, in a series of N-phenylacetamide derivatives evaluated as α-amylase inhibitors, compounds with electron-withdrawing groups were found to be more potent than those with electron-donating groups. This suggests that the electronic properties of the phenyl ring are critical for effective interaction with the target enzyme. The interplay of steric, electronic, and hydrophobic properties of different substituents allows for the fine-tuning of the molecule's affinity and selectivity for its intended biological target.
Rational Design of this compound Analogues for Enhanced Activity
The SAR data gathered for this compound and related compounds provides a foundation for the rational design of new analogs with potentially enhanced biological activity. For instance, knowing the influence of halogen size and position, new derivatives could be synthesized with different halogenation patterns to optimize interactions within a target's binding site. The methoxy (B1213986) group could be replaced with other bioisosteres, such as a hydroxyl group or a small alkyl chain, to probe the importance of its hydrogen bonding and electronic contributions. Furthermore, the acetamide moiety could be modified to alter its hydrogen bonding capacity or to introduce additional interaction points. Structure-based drug design, utilizing computational modeling and the crystal structure of the target protein, can further guide the design of novel inhibitors with improved potency and selectivity nih.gov. By combining these approaches, it is possible to systematically optimize the structure of this compound to develop more effective therapeutic agents.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies
Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the interaction between a small molecule ligand and a protein receptor.
While specific molecular docking studies detailing the interaction of N-(2,5-dibromo-4-methoxyphenyl)acetamide with Internalin C, COX-II, and the ASFV pS273R phosphoprotein were not found in the reviewed literature, research has been conducted on its interactions with other significant protein targets. One study investigated the binding affinity of this compound against the DNA gyrase B subunit of Staphylococcus aureus (PDB ID: 4URM). The docking score, which indicates the binding energy, was found to be -7.0 kcal/mol. This suggests a favorable binding interaction with this bacterial enzyme, which is a validated target for antibiotics.
The molecular docking analysis of this compound with the DNA gyrase B subunit of S. aureus revealed specific interactions that contribute to the stability of the ligand-protein complex. The predicted binding mode indicated the formation of a hydrogen bond between the oxygen atom of the methoxy (B1213986) group of the compound and the amino acid residue Asp81 of the protein. Furthermore, a halogen bond was observed between one of the bromine atoms of the ligand and the Asp118 residue. These key interactions are crucial for the specific binding and potential inhibitory activity of the compound against this bacterial target.
Table 1: Molecular Docking Interaction Data for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| DNA gyrase B (S. aureus) | 4URM | -7.0 | Asp81 | Hydrogen Bond |
| Asp118 | Halogen Bond |
Quantum Chemical Calculations (e.g., for related structures)
Quantum chemical calculations are employed to study the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.
For a related compound, 2-((2,5-dibromo-4-methoxyphenyl)amino)-2-oxoethyl 2-cyanoacetate, Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G(d,p) basis set have been performed to optimize the molecular structure. Such calculations are fundamental to understanding the three-dimensional arrangement of atoms and the electronic distribution within the molecule. The optimized geometry provides a basis for further analysis of the molecule's properties and for molecular docking studies.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. For the related 2-((2,5-dibromo-4-methoxyphenyl)amino)-2-oxoethyl 2-cyanoacetate, the HOMO-LUMO energy gap was calculated to be 4.68 eV. A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. This analysis helps in understanding the charge transfer interactions that can occur within the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. The MEP map for the related 2-((2,5-dibromo-4-methoxyphenyl)amino)-2-oxoethyl 2-cyanoacetate shows that the most negative potential is located over the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the cyano group. These regions are susceptible to electrophilic attack. Conversely, the most positive potential is found around the hydrogen atoms of the amine group, indicating these are the likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density, which is crucial for understanding molecular stability and reactivity. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. The interactions between these localized orbitals, particularly the donor-acceptor interactions, quantify the extent of electron delocalization.
In a hypothetical NBO analysis of this compound, key interactions would be expected between the lone pairs of the oxygen and nitrogen atoms of the acetamide (B32628) group and the antibonding orbitals of the adjacent carbonyl group and the phenyl ring. Similarly, the lone pairs on the methoxy oxygen and the bromine atoms would likely exhibit delocalization into the aromatic system. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. Higher E(2) values indicate stronger delocalization and greater stabilization of the molecule.
For instance, studies on similar acetamide-containing compounds have demonstrated significant stabilization energies arising from the delocalization of the nitrogen lone pair (n(N)) to the antibonding carbonyl orbital (π*(C=O)). This interaction is characteristic of the amide resonance. Furthermore, interactions between the phenyl ring π orbitals and the substituent atoms' orbitals would reveal the electronic effects of the bromo and methoxy groups on the aromatic system.
Illustrative NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | π* (C=O) | Value |
| LP (O, methoxy) | π* (C-C, ring) | Value |
| LP (Br) | σ* (C-C, ring) | Value |
| π (C-C, ring) | σ* (N-C) | Value |
Note: The data in this table is illustrative and represents the type of information that would be generated from an NBO analysis. Specific values for this compound would require dedicated quantum chemical calculations.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can gain insights into the binding stability, conformational changes, and key intermolecular interactions that govern the ligand's affinity for its target protein.
For this compound, an MD simulation would involve docking the compound into the active site of a relevant protein target. The resulting complex would then be subjected to a simulation lasting for nanoseconds or even microseconds. Analysis of the simulation trajectory would provide crucial metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over time. A stable complex will typically show a low and converging RMSD value. Other analyses include the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and the analysis of hydrogen bonds and other non-covalent interactions to understand the key determinants of binding.
Example Metrics from a Hypothetical MD Simulation
| Simulation Metric | Description | Typical Value for a Stable Complex |
| RMSD (Ligand) | Measures the average deviation of the ligand's position from a reference structure. | < 2.0 Å |
| RMSD (Protein Backbone) | Measures the average deviation of the protein's backbone atoms from a reference structure. | < 3.0 Å |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% |
Note: This table presents typical metrics and values obtained from MD simulations to illustrate the assessment of ligand-protein complex stability. The actual values would depend on the specific protein target and simulation conditions.
Virtual Screening Approaches for Activity Prediction and Hit Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method accelerates the identification of lead compounds by significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. mdpi.com
Structure-based virtual screening (SBVS) is a prominent approach that relies on the three-dimensional structure of the target protein. mdpi.com A library of compounds is docked into the active site of the protein, and a scoring function is used to estimate the binding affinity of each compound. The top-ranked compounds are then selected as "hits" for further investigation.
In a virtual screening campaign to identify potential biological targets for this compound or to find other molecules with similar activity, a pharmacophore model could be developed based on its key chemical features: the hydrogen bond donor (N-H), hydrogen bond acceptor (C=O), aromatic ring, and hydrophobic features from the bromo and methoxy groups. This model would then be used to screen large compound databases. Alternatively, if a known protein target exists, this compound and other library compounds would be docked into its binding site to predict their binding modes and affinities.
The process often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous and accurate methods for the remaining subset of compounds. mdpi.com
Illustrative Virtual Screening Workflow and Results
| Step | Description | Outcome |
| 1. Library Preparation | A large database of small molecules is prepared for docking. | A set of 3D conformers for each molecule. |
| 2. Protein Preparation | The 3D structure of the target protein is prepared for docking. | A receptor grid representing the binding site. |
| 3. Docking | The compound library is docked into the protein's binding site. | A ranked list of compounds based on docking scores. |
| 4. Post-processing/Filtering | The top-ranked compounds are filtered based on properties like drug-likeness. | A smaller set of promising hit compounds. |
Note: This table outlines a general workflow for virtual screening. The success of such a campaign depends on the quality of the compound library, the accuracy of the docking program and scoring function, and the choice of the biological target.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways for Scalable Production
The development of efficient and scalable synthetic routes is paramount for the thorough investigation and potential commercialization of any chemical compound. For N-(2,5-dibromo-4-methoxyphenyl)acetamide, future research could focus on moving beyond traditional laboratory-scale syntheses to more sustainable and industrially viable methods.
Key areas for exploration include:
Continuous-Flow Chemistry : The application of continuous-flow (CF) technology could offer significant advantages over batch processing. researchgate.netnih.gov CF systems can enable better control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. researchgate.netnih.gov Research into adapting the N-acetylation of 2,5-dibromo-4-methoxyaniline (B13345935) within a CF reactor, potentially using a solid-supported catalyst, could streamline its production.
Green Chemistry Approaches : Future synthetic strategies should prioritize environmentally friendly methodologies. This includes the use of greener solvents, catalysts, and acetylating agents. For instance, exploring the use of acetonitrile as both a solvent and an acetylating agent, catalyzed by a reusable solid acid like alumina, could provide a more sustainable synthetic route. researchgate.netnih.gov Additionally, employing catalysts like vinegar (acetic acid) in solvent-free conditions represents a cost-effective and eco-friendly alternative for the acetylation of aromatic amines. ijcrt.org
Microwave-Assisted Synthesis : Microwave irradiation can often accelerate reaction times and improve yields in organic synthesis. Investigating the microwave-assisted N-acetylation of the corresponding aniline (B41778) precursor could lead to a more rapid and efficient synthesis of this compound.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Continuous-Flow Chemistry | Enhanced safety, scalability, and process control | Development of a robust flow-through process with immobilized catalysts |
| Green Chemistry | Reduced environmental impact, use of safer reagents | Exploration of bio-based solvents and reusable catalysts |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields | Optimization of microwave parameters for the acetylation reaction |
Discovery of Undiscovered Biological Targets and Mechanistic Elucidation
The biological activities of this compound remain largely unexplored. Its structural features, particularly the phenylacetamide core, suggest potential interactions with various biological targets.
Future research should involve:
Broad-Spectrum Biological Screening : A comprehensive screening of the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, is a critical first step. Given that some phenylacetamide derivatives have shown activity as sodium-channel blockers, this is a logical starting point for investigation. nih.gov
Phenotypic Screening : Employing phenotypic screening assays using various cell lines (e.g., cancer cell lines, neuronal cells) can help identify any potential therapeutic effects, such as antiproliferative or neuroprotective activities, without a preconceived hypothesis about the target.
Target Deconvolution : If a desirable phenotype is observed, subsequent target deconvolution studies will be necessary to identify the specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed for this purpose.
Development of Advanced Analogues with Improved Efficacy and Selectivity
Should this compound exhibit any promising biological activity, the development of analogues would be a crucial next step to optimize its properties.
Strategies for analogue development include:
Structure-Activity Relationship (SAR) Studies : A systematic modification of the core structure is essential to understand the SAR. This would involve altering the substitution pattern of the bromine and methoxy (B1213986) groups on the phenyl ring, as well as modifying the acetamide (B32628) moiety. For instance, replacing the bromine atoms with other halogens or different functional groups could modulate the compound's activity. nih.gov
Bioisosteric Replacement : The bromine and methoxy groups could be replaced with bioisosteres to potentially improve pharmacokinetic properties or binding affinity.
Computational Modeling and QSAR : The use of in silico tools, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, can guide the rational design of more potent and selective analogues. nih.gov
Table 2: Potential Strategies for Analogue Development
| Strategy | Description | Potential Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the effect on biological activity. | Identification of key structural features for activity and selectivity. |
| Bioisosteric Replacement | Replacement of functional groups with other groups that have similar physical or chemical properties. | Improved pharmacokinetic profile and reduced off-target effects. |
| Computational Modeling | Use of computer simulations to predict the interaction of a compound with its biological target. | Rational design of more potent and selective analogues. |
Integration of Omics Technologies in Mechanistic Studies
To gain a deeper understanding of the mechanism of action of this compound, the integration of "omics" technologies will be invaluable.
These approaches could include:
Transcriptomics : Analyzing changes in gene expression (e.g., using RNA-sequencing) in cells treated with the compound can reveal the cellular pathways that are affected.
Proteomics : Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of the compound's interaction with its target.
Metabolomics : Studying the metabolic profile of treated cells can uncover alterations in metabolic pathways, which may be a consequence of the compound's activity.
By integrating data from these different omics platforms, a more holistic view of the compound's mechanism of action can be constructed.
Potential as Molecular Probes in Biological Systems
The structural characteristics of this compound make it a potential candidate for development into a molecular probe.
Future research in this area could focus on:
Radiolabeling : The presence of bromine atoms provides an opportunity for isotopic labeling (e.g., with ⁷⁶Br or ⁷⁷Br) to create radiolabeled probes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, which could be used to study the in vivo distribution and target engagement of the compound.
Fluorescent Labeling : The acetamide or methoxy group could be chemically modified to attach a fluorescent tag, creating a probe for use in fluorescence microscopy to visualize its subcellular localization and interaction with its target in living cells.
Affinity-Based Probes : If a specific biological target is identified, the compound could be modified to incorporate a reactive group that can covalently bind to the target, creating an affinity-based probe for target identification and validation studies.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dibromo-4-methoxyphenyl)acetamide, and how are yields optimized?
The compound is typically synthesized via acetylation of substituted aniline precursors. For example, Weller et al. (cited in ) describe bromination and methoxylation of phenylacetic acid derivatives, followed by amidation with acetic anhydride. Yields (~21%) can be improved by optimizing reaction time, temperature, and stoichiometric ratios of brominating agents (e.g., Br₂ in acetic acid) . Characterization involves IR spectroscopy (C=O stretch at ~1684 cm⁻¹), (aromatic protons at δ 6.8–7.2 ppm), and HRESIMS (m/z 393.9650 [M]⁺) to confirm structure .
Q. How is the compound characterized spectroscopically, and what challenges arise due to bromine substituents?
Key techniques include:
- : Aromatic protons split into distinct patterns due to bromine’s electron-withdrawing effects (e.g., para-substitution causes deshielding) .
- : Carbonyl carbons resonate at ~168 ppm, while brominated aromatic carbons appear at ~115–125 ppm .
- HRESIMS: High-resolution mass spectrometry confirms molecular formula (e.g., C₁₃H₁₈Br₂O₃N requires m/z 393.9654) . Challenges include signal broadening in NMR due to quadrupolar bromine nuclei and isotopic splitting in mass spectra (Br has / ~1:1 ratio).
Q. What are the stability and handling precautions for this compound?
The compound is light-sensitive and hygroscopic, requiring storage under inert atmosphere (N₂/Ar) at –20°C. Safety protocols include using fume hoods (due to bromine volatility) and PPE (gloves, goggles). First-aid measures for exposure involve rinsing with water and consulting a physician .
Advanced Research Questions
Q. How can synthetic yields be enhanced while minimizing di-bromination byproducts?
Advanced strategies include:
- Regioselective bromination: Use directing groups (e.g., methoxy) to favor 2,5-dibromo substitution over 3,5-isomers.
- Catalysis: Pd-mediated coupling or phase-transfer catalysts to improve reaction efficiency .
- Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) to separate isomers, as described for analogous dibromo-acetamides .
Q. How can researchers design pharmacological studies to evaluate its bioactivity?
- Cell-based assays: Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity. shows methoxyphenyl acetamides exhibit IC₅₀ values <10 µM in similar models .
- Target identification: Molecular docking (e.g., with acetylcholinesterase) to predict binding interactions, supported by structural analogs in showing enzyme inhibition .
- Metabolic stability: LC-MS/MS to monitor degradation in liver microsomes, with quenchers (e.g., EDTA) to stabilize labile bromine groups .
Q. How can contradictory bioactivity data between studies be resolved?
- Orthogonal assays: Validate results using complementary methods (e.g., apoptosis assays alongside MTT to distinguish cytostatic vs. cytotoxic effects) .
- Structural analysis: Compare crystallographic data (e.g., torsion angles in nitro groups, as in ) to confirm conformational stability .
- Batch variability: Monitor purity via HPLC-UV (>98%) and quantify trace brominated impurities using ICP-MS .
Q. What role do the methoxy and bromine groups play in modulating reactivity?
- Methoxy group: Enhances solubility via H-bonding and directs electrophilic substitution to specific positions (e.g., para to –OCH₃) .
- Bromine atoms: Increase lipophilicity (logP ~2.8) and stabilize intermediates in SNAr reactions. Kinetic studies (e.g., using ) show bromine retards hydrolysis of the acetamide bond in acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
